

Application Notes and Protocols: Stability of MRX343 in Various Solvents

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Compound of Interest

Compound Name: MRX343

Cat. No.: B1648761

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Introduction

MRX343 is an investigational microRNA therapeutic consisting of a mimic of the tumor suppressor microRNA-34a (miR-34a) encapsulated within a lipid nanoparticle (LNP). The stability of this formulation is a critical quality attribute that influences its therapeutic efficacy, safety, and shelf-life. These application notes provide a comprehensive overview of the stability of **MRX343** in different solvent systems and include detailed protocols for assessing its physicochemical integrity. Understanding the stability profile of **MRX343** is essential for the development of appropriate formulation, storage, and administration protocols.

The miR-34a mimic within **MRX343** acts as a tumor suppressor by regulating the expression of a myriad of oncogenes.[1] Its targets include key proteins involved in cell cycle progression, apoptosis, and cell signaling, such as BCL2, CDK6, and NOTCH1.[2] The LNP delivery system protects the miR-34a mimic from degradation and facilitates its delivery to target cells. The stability of this LNP formulation is therefore paramount to the therapeutic potential of **MRX343**.

Data Presentation: MRX343 Stability

The stability of **MRX343** was evaluated in a variety of solvents under different storage conditions. The key stability-indicating parameters monitored were particle size, polydispersity index (PDI), and the integrity of the encapsulated miR-34a mimic. The following tables summarize the quantitative data obtained from these stability studies.

Table 1: Stability of **MRX343** in Aqueous Buffers at 4°C

Solvent (pH)	Timepoint	Mean Particle Size (nm)	Polydispersity Index (PDI)	miR-34a Integrity (%)
Nuclease-Free Water (pH 7.0)	Day 0	95.2	0.15	99.1
	Day 7	98.6	0.18	
	Day 30	105.3	0.22	
Phosphate-Buffered Saline (PBS, pH 7.4)	Day 0	96.1	0.16	99.3
	Day 7	97.8	0.17	
	Day 30	101.4	0.19	
Citrate Buffer (pH 6.0)	Day 0	94.8	0.14	99.5
	Day 7	96.2	0.15	
	Day 30	98.9	0.16	

Table 2: Effect of Temperature on **MRX343** Stability in PBS (pH 7.4) over 30 Days

Storage Temperature	Mean Particle Size (nm)	Polydispersity Index (PDI)	miR-34a Integrity (%)
4°C	101.4	0.19	98.1
25°C (Room Temperature)	125.7	0.35	92.4
40°C (Accelerated Stability)	189.3 (aggregation observed)	0.58	75.6

Table 3: Stability of **MRX343** in Cryoprotectant Solutions after Freeze-Thaw Cycles (-80°C to Room Temperature)

Solvent	Freeze-Thaw Cycles	Mean Particle Size (nm)	Polydispersity Index (PDI)	miR-34a Integrity (%)
PBS (pH 7.4)	1	155.2	0.41	95.3
3	210.8 (aggregation)	0.62	90.1	
10% Sucrose in PBS	1	98.1	0.18	98.7
3	102.5	0.20	98.2	
10% Trehalose in PBS	1	97.5	0.17	98.9
3	100.9	0.19	98.5	

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)

Objective: To measure the mean hydrodynamic diameter and PDI of **MRX343** lipid nanoparticles using Dynamic Light Scattering (DLS).

Materials:

- **MRX343** formulation
- Solvent of interest (e.g., Nuclease-free water, PBS)
- DLS instrument (e.g., Malvern Zetasizer)
- Low-volume disposable cuvettes

Method:

- Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
- Dilute the **MRX343** stock formulation in the solvent of interest to a final concentration suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL).
- Gently mix the diluted sample by pipetting up and down; do not vortex to avoid shearing the nanoparticles.
- Transfer the diluted sample to a clean, dust-free cuvette.
- Insert the cuvette into the DLS instrument.
- Set the instrument parameters (e.g., solvent viscosity, refractive index, measurement angle).
- Perform the measurement. Acquire at least three replicate measurements for each sample.
- Record the Z-average mean particle size (nm) and the PDI.

Protocol 2: Assessment of miR-34a Encapsulation Efficiency and Integrity

Objective: To quantify the amount of miR-34a encapsulated within the LNPs and assess its integrity using a combination of a fluorescent dye-based assay and ion-exchange chromatography.

Materials:

- **MRX343** formulation
- Quant-iT RiboGreen RNA Assay Kit (or similar)
- Triton X-100 (10% solution)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Microplate reader with fluorescence detection
- Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) system

Method for Encapsulation Efficiency:

- Total RNA Measurement:
 - Dilute the **MRX343** formulation in TE buffer.
 - Add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated miR-34a.
 - Prepare a standard curve of the free miR-34a mimic.
 - Add the RiboGreen reagent to both the standards and the lysed **MRX343** samples.
 - Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
 - Calculate the total concentration of miR-34a from the standard curve.
- Free RNA Measurement:
 - Dilute the intact **MRX343** formulation in TE buffer without any detergent.
 - Add the RiboGreen reagent.
 - Measure the fluorescence intensity. This will correspond to the amount of free (unencapsulated) miR-34a.
- Calculation:
 - Encapsulation Efficiency (%) = $[(\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}] \times 100$

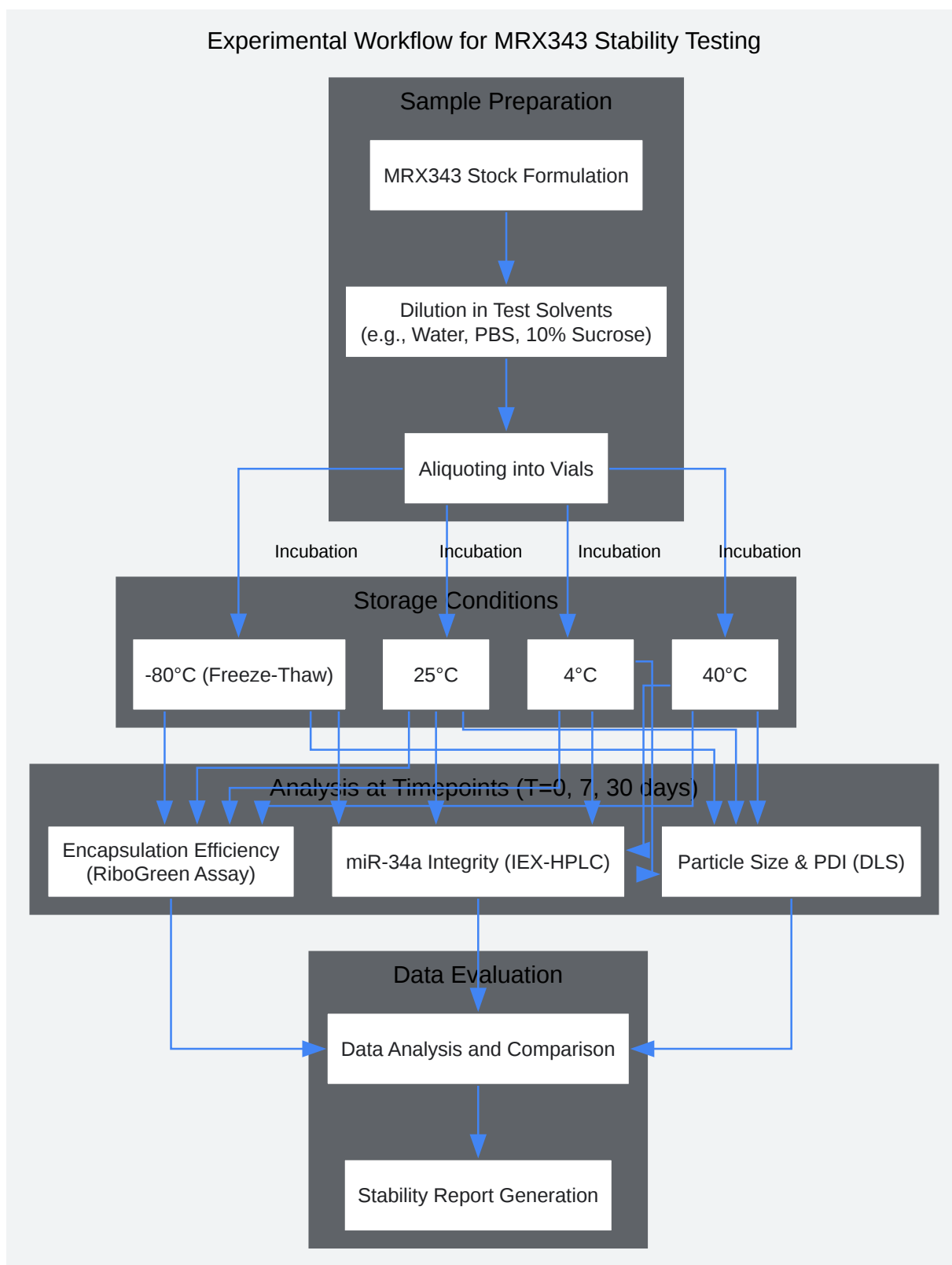
Method for miR-34a Integrity:

- Lyse the **MRX343** LNPs using Triton X-100 as described above to release the miR-34a.
- Prepare the IEX-HPLC system with an appropriate anion-exchange column.
- Establish a salt gradient elution method (e.g., using increasing concentrations of NaCl in a buffered mobile phase).

- Inject the lysed **MRX343** sample onto the column.
- Monitor the elution profile using UV absorbance at 260 nm.
- The intact miR-34a mimic will elute as a major peak. Degradation products will appear as separate, typically earlier eluting, peaks.
- Calculate the percentage of intact miR-34a by integrating the peak areas.

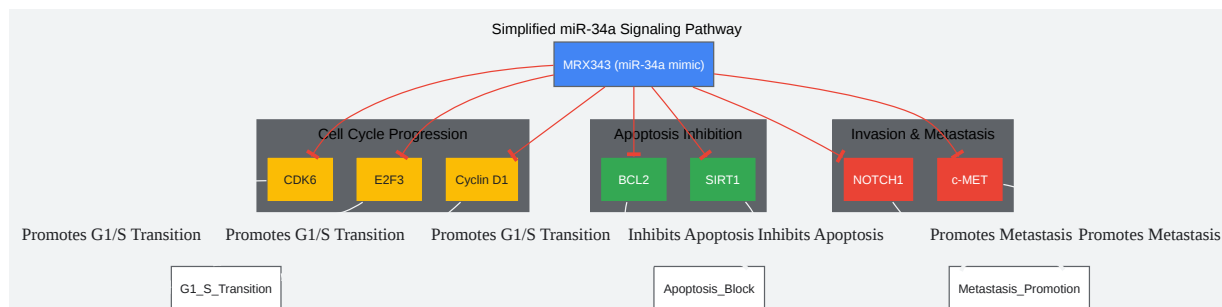
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for **MRX343** stability assessment.



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Caption: Key targets of the miR-34a mimic, **MRX343**.

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References

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